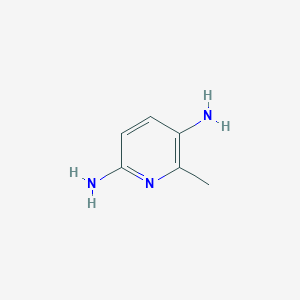

6-Methylpyridine-2,5-diamine

Descripción general

Descripción

6-Methylpyridine-2,5-diamine, also known as MPDA, is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of pyridine derivatives, including 6-Methylpyridine-2,5-diamine, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .

Molecular Structure Analysis

The molecular structure of 6-Methylpyridine-2,5-diamine contains a total of 18 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .

Chemical Reactions Analysis

The chemical reactions involving 6-Methylpyridine-2,5-diamine are quite diverse. For instance, Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines, as well as methylated pyrazines, can be converted to appropriate N-oxides .

Physical And Chemical Properties Analysis

6-Methylpyridine-2,5-diamine is a solid or liquid at room temperature . It is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

6-Methylpyridine-2,5-diamine derivatives have been studied for their crystal structure properties. For example, a study on N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine revealed insights into the planarity of the methylpyridine diamine moiety and its interactions in the crystal structure (Stöger et al., 2014).

Synthesis and Activation of Metal Complexes

The compound has been used in the synthesis of zirconium and hafnium complexes. A study demonstrated the use of a related compound, rac-N,N‘-di(6-methylpyridin-2-yl)-2,2‘-diaminobinaphthalene, for preparing a variety of zirconium and hafnium complexes (Tonzetich et al., 2005).

Photoinduced Reactions

Research has explored the photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine. This study provides insights into the behavior of such compounds under UV irradiation, which is crucial for understanding their reactivity and potential applications in photochemistry (Akai et al., 2006).

Coordination Compounds and Catalysis

The coordination compounds of terpyridines, structurally related to 6-methylpyridine-2,5-diamine, have been utilized in various research fields including organometallic catalysis. This has implications for a wide range of reactions and applications in organic and macromolecular chemistry (Winter et al., 2011).

Molecular Docking and Antimicrobial Activity

A series of compounds bearing a 6-methylpyridine moiety, similar to 6-methylpyridine-2,5-diamine, have been synthesized and analyzed for antimicrobial properties. This research highlights the potential of these compounds in developing new antimicrobial agents and understanding their mode of action through molecular docking studies (Shyma et al., 2013).

Synthesis and Spectrometric Characterization

The condensation product of 2-amino-3-aminomethyl-4-methoxymethyl-6-methylpyridine with salicylaldehyde has been characterized by various spectrometric methods, demonstrating the versatility of 6-methylpyridine-2,5-diamine derivatives in synthesizing novel compounds with potential applications in various fields of chemistry (Cimerman & Štefanac, 1985).

Vibrational Spectroscopy Studies

Research on the vibrational spectra of 2-amino-5-methylpyridine and 2-amino-6-methylpyridine, related to 6-methylpyridine-2,5-diamine, provides valuable information on the molecular structure and behavior of these compounds (Sundaraganesan et al., 2008).

Safety and Hazards

6-Methylpyridine-2,5-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, inhaled, or in contact with skin (Categories 4) . It also causes skin irritation (Category 2) and serious eye irritation (Category 2A) .

Direcciones Futuras

Propiedades

IUPAC Name |

6-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-5(7)2-3-6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOAAORKNIRNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370300 | |

| Record name | 6-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyridine-2,5-diamine | |

CAS RN |

6992-84-3 | |

| Record name | 6-methylpyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

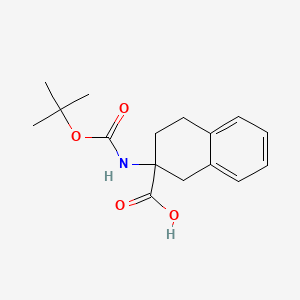

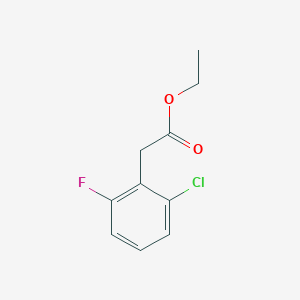

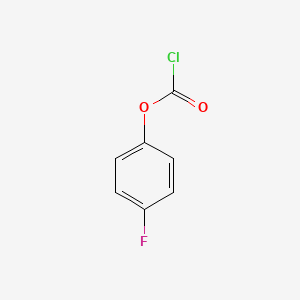

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)